N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolothiazole core. Its structure includes a 4-chlorophenyl group at the triazolo-thiazole moiety, a sulfonamide linker, and a 3-fluoro-4-methoxyphenyl substituent. The compound’s synthesis likely follows multi-step protocols involving cyclization and functionalization of hydrazinecarbothioamide intermediates, as seen in analogous triazolothiazole derivatives . Key structural features include:
- Triazolothiazole core: Enhances metabolic stability and binding affinity due to aromatic stacking.
- Electron-withdrawing substituents: The 4-chlorophenyl and 3-fluoro-4-methoxyphenyl groups influence lipophilicity and electronic properties.
Spectroscopic characterization (e.g., IR, NMR) would confirm the absence of C=O stretches (~1660–1680 cm⁻¹) and presence of sulfonamide S=O vibrations (~1350–1150 cm⁻¹) .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S2/c1-28-17-7-6-15(10-16(17)21)30(26,27)22-9-8-14-11-29-19-23-18(24-25(14)19)12-2-4-13(20)5-3-12/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFBWJDLYZFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is being investigated for its therapeutic potential:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide moiety is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
- Antitumor Properties : The triazole and thiazole rings are associated with anticancer activities. Research indicates that derivatives of this compound may inhibit tumor cell proliferation through various mechanisms.
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials:
- Polymer Chemistry : It can serve as a building block for creating polymers with specific electronic or optical properties. The incorporation of the triazole and thiazole structures may enhance the thermal stability and mechanical strength of these materials.
- Nanotechnology : Due to its chemical properties, it can be used in the synthesis of nanomaterials that exhibit unique catalytic or photonic characteristics.
Biological Research
Research into the interactions of this compound with biological targets has revealed several potential applications:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into drug design and development.
- Receptor Modulation : Investigations into how this compound interacts with cellular receptors can lead to advancements in understanding signal transduction pathways and developing new therapeutic agents.
Industrial Applications
In industrial settings, this compound can be used in various chemical processes:
- Synthesis of Complex Organic Molecules : It serves as an intermediate in synthesizing other biologically active compounds, facilitating the development of new drugs.
- Catalysis : The compound's structure may allow it to act as a catalyst in certain reactions, improving yields and reducing reaction times.
Case Studies
Several studies have documented the applications of similar compounds:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited potent activity against resistant bacterial strains.
- Cancer Research : Research published in Cancer Letters highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models.
- Material Development : A paper in Advanced Materials discussed the use of triazole-based polymers in creating high-performance materials for electronic applications.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolothiazole Derivatives
- N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ():
- Replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the sulfonamide with an ethanediamide linker.
- Increased fluorine electronegativity may reduce lipophilicity compared to the chloro-substituted target compound.
- Molecular weight: 548.58 g/mol (vs. 534.03 g/mol for the target compound) .
Sulfonamide Derivatives
Spectroscopic and Physicochemical Properties
*LogP estimated via fragment-based methods.
- Sulfonamide vs. Amide Linkers : The target’s sulfonamide group increases acidity (pKa ~10) compared to amides (pKa ~17), enhancing solubility in physiological conditions .
- Halogen Effects : The 4-chlorophenyl group in the target compound improves membrane permeability over 4-fluorophenyl analogues () due to higher lipophilicity (Cl: +0.71 LogP increment vs. F: +0.14) .
Metabolic and Stability Considerations
- Triazolothiazole Core: Resists oxidative metabolism due to aromatic stability, unlike non-fused triazoles .
Biological Activity
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that combines multiple pharmacologically active moieties. The compound's structure includes a triazole ring and a thiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
Molecular Formula
- Molecular Formula : C19H16ClFN4O3S2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The compound's various functional groups contribute to its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been reported to possess antifungal and antibacterial activities. A review highlighted that 1,2,4-triazoles can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
In vitro studies suggest that derivatives similar to our compound show minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against various pathogens .
Anticancer Properties
The potential anticancer activity of triazole-containing compounds is also notable:
- Mechanism of Action : Triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example, compounds with similar structures have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A series of synthesized triazole derivatives were evaluated for their antibacterial properties. The most potent compounds showed MIC values significantly lower than traditional antibiotics .
- Anticancer Activity Assessment : Research on triazolo-thiadiazole derivatives indicated substantial cytotoxicity against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of these compounds:
- Functional Groups : The presence of halogens (e.g., chlorine and fluorine) and sulfonamide groups enhances solubility and bioavailability.
- Ring Systems : The fused triazole-thiazole structure is essential for interaction with biological targets such as enzymes involved in DNA replication and repair.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core formation : Cyclization of precursor heterocycles (e.g., triazolo-thiazole) under reflux in polar aprotic solvents (DMF or DMSO) at 60–80°C .
Sulfonamide coupling : Reaction of the core with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Key factors :
- Solvent choice : Polar aprotic solvents enhance cyclization efficiency .
- Catalyst-free one-pot synthesis : Reduces side reactions and improves yield (up to 75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) achieve >95% purity .
Q. Which spectroscopic techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), sulfonamide (-SO₂NH-), and methoxy groups (δ 3.8–4.0 ppm) .
- LC-MS : Confirm molecular weight ([M+H]+ ~550–560 Da) and detect impurities .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the triazolo-thiazole core?
- Methodological Answer :
- Substituent variation :
- 4-Chlorophenyl group : Replace with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Ethyl linker : Test shorter (methyl) or longer (propyl) chains to assess steric impacts .
- Parallel synthesis : Generate 10–20 derivatives via automated methods .
- Bioassays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Statistical analysis : Apply QSAR models to correlate substituent properties (Hammett σ, π) with activity .
Q. What strategies resolve contradictory data on biological activity across assay systems?
- Methodological Answer :
- Assay standardization :
- Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 25°C) .
- Include positive controls (e.g., known inhibitors) to validate sensitivity .
- Orthogonal validation :
- Surface plasmon resonance (SPR) : Confirm binding affinity (KD) .
- Enzymatic assays : Compare IC50 values under varied cofactor conditions .
- Meta-analysis : Pool data from 5–10 studies to identify outliers and consensus EC50 ranges .
Q. What computational approaches predict interactions with putative enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: UK8) to identify binding poses .
- MD simulations : Assess complex stability (100 ns trajectories) in explicit solvent models .
- QSAR : Train models on electronic parameters (HOMO-LUMO gaps, dipole moments) from DFT calculations (e.g., Gaussian 16) .
Q. How can metabolic stability and pharmacokinetics be assessed preclinically?
- Methodological Answer :
- In vitro assays :
- Liver microsomes : Measure half-life (t1/2) using CYP450 isoforms (e.g., CYP3A4) .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction .
- In vivo profiling :
- Administer 10 mg/kg (IV/oral) to rodents; collect plasma samples at 0–24h.
- Quantify via LC-MS/MS: Calculate AUC, Cmax, and bioavailability (F%) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | DMF | 80 | None | 70–75 | 90 |
| Sulfonamide coupling | Dichloromethane | 25 | Triethylamine | 85 | 95 |
| Purification | Ethyl acetate/hexane | RT | Silica gel | – | 99 |
| Data derived from |
Q. Table 2: SAR Design Parameters
| Substituent Position | Modifications Tested | Assay System | Key Finding (Example) |
|---|---|---|---|
| 4-Chlorophenyl | -NO₂, -OCH₃, -CF₃ | Kinase inhibition | -NO₂ enhances potency 2-fold |
| Ethyl linker | Methyl, propyl | Cell viability | Propyl reduces cytotoxicity |
| Sulfonamide group | -SO₂NHCH₃, -SO₂N(CH₃)₂ | Solubility | -SO₂N(CH₃)₂ improves logP |
| Data derived from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
